molecular formula C12H9N3O2 B13030877 3-Phenylpyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione

3-Phenylpyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione

Katalognummer: B13030877
Molekulargewicht: 227.22 g/mol
InChI-Schlüssel: UGFFCQOGRMLKMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenylpyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrrolo[1,2-a][1,3,5]triazines. This compound is characterized by a fused ring system consisting of a pyrrole ring and a triazine ring, with a phenyl group attached to the pyrrole ring. The unique structure of this compound makes it an interesting subject for research in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylpyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione typically involves the reaction of 2-aminopyrroles with aryl or alkyl isocyanates. The reaction conditions often require the presence of electron-withdrawing groups in positions 3 and 4 of the 2-aminopyrroles to facilitate the formation of the desired product . The intermediacy of (pyrrol-2-yl)ureas or 1-amido-2-aminopyrroles is also discussed in the literature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

3-Phenylpyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the triazine ring or the phenyl group.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.

Wissenschaftliche Forschungsanwendungen

3-Phenylpyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Phenylpyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Phenylpyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione is unique due to its fused ring system and the presence of a phenyl group, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C12H9N3O2

Molekulargewicht

227.22 g/mol

IUPAC-Name

3-phenyl-1H-pyrrolo[1,2-a][1,3,5]triazine-2,4-dione

InChI

InChI=1S/C12H9N3O2/c16-11-13-10-7-4-8-14(10)12(17)15(11)9-5-2-1-3-6-9/h1-8H,(H,13,16)

InChI-Schlüssel

UGFFCQOGRMLKMD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C(=O)NC3=CC=CN3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.